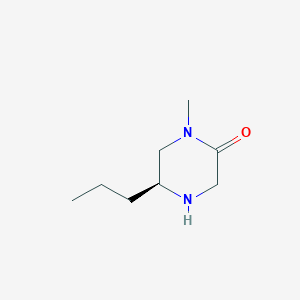

(S)-1-Methyl-5-propylpiperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(5S)-1-methyl-5-propylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-3-4-7-6-10(2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

CHRFCSYILRHCRZ-ZETCQYMHSA-N |

Isomeric SMILES |

CCC[C@H]1CN(C(=O)CN1)C |

Canonical SMILES |

CCCC1CN(C(=O)CN1)C |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of S 1 Methyl 5 Propylpiperazin 2 One

Systematic IUPAC Naming Conventions for Chiral Piperazin-2-ones

The systematic name, (S)-1-Methyl-5-propylpiperazin-2-one, is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming organic compounds. The nomenclature can be broken down as follows:

| Component | Description |

| Piperazin-2-one (B30754) | This forms the core of the name, indicating a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. |

| 1-Methyl | A methyl group (-CH₃) is attached to the nitrogen atom at the 1-position of the piperazin-2-one ring. |

| 5-Propyl | A propyl group (-CH₂CH₂CH₃) is substituted at the 5-position of the ring. |

| (S)- | This stereochemical descriptor specifies the absolute configuration at the chiral center, which in this case is the carbon atom at the 5-position. |

Detailed Analysis of the (S)-Stereochemistry at Position 5

The designation "(S)" at position 5 indicates the specific three-dimensional arrangement of the substituents around the chiral carbon atom. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the stereochemistry, the four groups attached to the stereocenter at C5 are ranked by atomic number:

Nitrogen (N4): Highest priority.

Carbon (C6): Part of the ring.

Carbon (of the propyl group): Attached to C5.

Hydrogen (H): Lowest priority (not explicitly named but implied).

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority groups (N4 → C6 → C-propyl) proceeds in a counter-clockwise direction, thus assigning the (S) configuration. The synthesis of such chiral piperazin-2-ones often involves asymmetric catalytic methods to achieve high enantioselectivity. rsc.orgnih.govacs.org

Conformational Analysis of the Piperazin-2-one Ring System with Alkyl Substituents

The piperazin-2-one ring is not planar and typically adopts a chair or boat-like conformation to minimize steric strain. In substituted piperazine (B1678402) rings, the chair conformation is generally the most thermodynamically stable. nih.gov

For this compound, the ring can exist in two primary chair conformations where the substituents at C5 can occupy either an axial or an equatorial position.

| Conformation | Propyl Group Position | Methyl Group Position | Stability Consideration |

| Chair 1 | Equatorial | - | Generally more stable as it minimizes steric hindrance. |

| Chair 2 | Axial | - | Generally less stable due to 1,3-diaxial interactions. |

Studies on similarly 2-substituted piperazines have indicated a preference for the axial conformation in some cases, which can be influenced by factors such as intramolecular hydrogen bonding. nih.gov However, for a simple alkyl substituent like a propyl group, the equatorial position is typically favored to reduce steric clash with other atoms in the ring. The methyl group on N1 is likely to have a minimal impact on the conformational preference of the C5 substituent. The exact conformational equilibrium would be influenced by the solvent and temperature.

Advanced Synthetic Methodologies for S 1 Methyl 5 Propylpiperazin 2 One and Its Chiral Precursors

Enantioselective Catalytic Approaches to Chiral Piperazin-2-onesdicp.ac.cnrsc.org

The direct and catalytic asymmetric synthesis of chiral piperazin-2-ones is a highly desirable but challenging endeavor. Traditional methods often rely on chiral pool starting materials or chiral auxiliaries. dicp.ac.cn However, modern methodologies have shifted towards more efficient and atom-economical catalytic approaches, including asymmetric hydrogenation, allylic alkylation, and organocatalysis, to generate the desired stereocenters with high fidelity. dicp.ac.cnnih.govacs.org These strategies provide powerful tools for constructing the piperazin-2-one (B30754) core with controlled stereochemistry, essential for investigating and developing new therapeutic agents. dicp.ac.cn

Asymmetric hydrogenation represents a premier strategy for the synthesis of chiral piperazin-2-ones from unsaturated precursors. This method involves the enantioselective addition of hydrogen across a double bond in a prochiral substrate, such as a pyrazin-2-ol or an unsaturated piperazin-2-one, using a chiral metal catalyst. dicp.ac.cnrsc.org The success of this approach hinges on the dynamic kinetic resolution of intermediates, which allows for the conversion of a racemic or prochiral starting material into a single, highly enriched stereoisomer. dicp.ac.cn Both palladium and iridium-based catalysts have proven effective in these transformations. dicp.ac.cn

A significant breakthrough in the synthesis of chiral piperazin-2-ones has been the development of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides direct access to chiral 5,6-disubstituted piperazin-2-ones with high levels of both diastereoselectivity and enantioselectivity. rsc.org

The reaction typically employs a palladium catalyst, such as Palladium(II) trifluoroacetate (B77799) (Pd(OCOCF3)2), in combination with a chiral bisphosphine ligand. dicp.ac.cn The process is believed to involve the tautomerization of the pyrazin-2-ol substrate to imine intermediates in the presence of a Brønsted acid, followed by the asymmetric hydrogenation of these imines. dicp.ac.cnrsc.org This constitutes a dynamic kinetic resolution process, enabling high enantiomeric excess (ee). dicp.ac.cn Optimized conditions often involve high hydrogen pressure and elevated temperatures in a mixed solvent system, such as dichloromethane/benzene. dicp.ac.cn This methodology has demonstrated scalability, with gram-scale synthesis achieving high yield and enantioselectivity, underscoring its practical utility. dicp.ac.cnrsc.org

| Entry | Catalyst System | Substrate | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| 1 | Pd(OCOCF3)2 / (R)-TolBINAP | 5,6-diphenylpyrazin-2-ol | 93 | 90 | >20:1 |

| 2 | Pd(OCOCF3)2 / (R)-TolBINAP | 5-phenyl-6-(p-tolyl)pyrazin-2-ol | 94 | 88 | >20:1 |

| 3 | Pd(OCOCF3)2 / (R)-TolBINAP | 5-(4-fluorophenyl)-6-phenylpyrazin-2-ol | 95 | 89 | >20:1 |

| 4 | Pd(OCOCF3)2 / (R)-TolBINAP | 5-(4-chlorophenyl)-6-phenylpyrazin-2-ol | 93 | 88 | >20:1 |

| 5 | Pd(OCOCF3)2 / (R)-TolBINAP | 5-(2-naphthyl)-6-phenylpyrazin-2-ol | 95 | 88 | >20:1 |

| Data derived from studies on palladium-catalyzed asymmetric hydrogenation of various pyrazin-2-ols. Conditions typically involve TsOH·H2O, 1000 psi H2, in a DCM/benzene solvent mixture at 80°C. dicp.ac.cn |

Iridium-catalyzed asymmetric hydrogenation has also emerged as a potent method for producing chiral piperazin-2-ones, particularly from unsaturated piperazin-2-one substrates. dicp.ac.cn While detailed examples specifically for the synthesis of (S)-1-Methyl-5-propylpiperazin-2-one precursors are less common in readily available literature compared to palladium catalysis, the principle remains a key strategy in asymmetric synthesis. researchgate.netnih.gov Iridium complexes, when paired with suitable chiral ligands, can effectively catalyze the hydrogenation of C=C double bonds within the piperazinone ring system to afford the saturated, chiral products with good enantioselectivities. dicp.ac.cnresearchgate.net This approach is complementary to the hydrogenation of aromatic precursors like pyrazines and is valuable for substrates that are already partially saturated. acs.org The development of iridium catalysts for these transformations continues to be an active area of research. nih.govrsc.org

The success of enantioselective hydrogenation is critically dependent on the choice of the chiral ligand coordinated to the metal center (e.g., palladium or iridium). nih.gov These ligands create a chiral environment around the catalyst's active site, which directs the approach of the substrate and the delivery of hydrogen, thereby favoring the formation of one enantiomer over the other.

In palladium-catalyzed hydrogenations of pyrazin-2-ols, atropisomeric biaryl bisphosphine ligands, such as (R)-TolBINAP, have proven to be highly effective. dicp.ac.cn The C2-symmetric backbone and the steric and electronic properties of these ligands are crucial for inducing high enantioselectivity. dicp.ac.cnrsc.org The variation in the ligand structure, such as modifying the aryl groups on the phosphorus atoms, allows for the fine-tuning of the catalyst's reactivity and selectivity for different substrates. dicp.ac.cn

Similarly, for iridium-catalyzed hydrogenations, a diverse array of chiral ligands, including phosphine-oxazolines (PHOX) and other P,N-ligands, have been developed. researchgate.netnih.gov The modular nature of these ligands allows for systematic modification to optimize performance for specific substrates. nih.govnih.gov The rigidity and steric bulk of the ligand scaffold are key factors in achieving high levels of chiral induction. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) provides a powerful and versatile route to chiral piperazin-2-ones, particularly those bearing α-secondary or α-tertiary stereocenters. nih.govnih.gov This methodology typically involves the reaction of a nucleophile with a π-allyl palladium intermediate, which is generated from an allylic substrate. rsc.orgacs.org

A notable application of this strategy is the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates. nih.gov This approach allows for the synthesis of a wide range of highly enantioenriched piperazin-2-ones. The reaction utilizes a chiral palladium catalyst, often derived from a combination of a palladium source like Pd2(dba)3 and a chiral ligand such as a phosphine-oxazoline (PHOX) derivative. nih.gov The choice of protecting groups on the piperazinone nitrogen atoms and the specific chiral ligand are critical for achieving high yields and enantioselectivities. This method is particularly valuable for creating quaternary stereocenters, which are challenging to construct using other synthetic techniques. nih.gov

| Entry | Substrate | Allyl Source | Ligand | Yield (%) | ee (%) |

| 1 | N1-Benzoyl-N4-PMB-piperazin-2-one | Allyl ethyl carbonate | (S)-(CF3)3-tBuPHOX | 95 | 93 |

| 2 | N1-Benzoyl-N4-PMB-piperazin-2-one | Methallyl ethyl carbonate | (S)-(CF3)3-tBuPHOX | 86 | 92 |

| 3 | N1-Benzoyl-N4-PMB-piperazin-2-one | Cinnamyl ethyl carbonate | (S)-(CF3)3-tBuPHOX | 91 | 96 |

| 4 | N1-Benzoyl-N4-PMB-piperazin-2-one | Chloroallyl ethyl carbonate | (S)-(CF3)3-tBuPHOX | 75 | 94 |

| Data derived from studies on Pd-catalyzed decarboxylative asymmetric allylic alkylation. nih.gov |

Organocatalysis has emerged as a powerful, metal-free strategy for the enantioselective synthesis of heterocyclic compounds, including piperazin-2-ones. scilit.com These methods utilize small organic molecules as catalysts to promote stereoselective transformations.

One effective organocatalytic approach is a one-pot, three-step domino reaction sequence. acs.org This process can begin with a Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, followed by an asymmetric epoxidation, and culminating in a domino ring-opening cyclization (DROC) with a 1,2-diamine. acs.orgnih.gov A key feature of this sequence is the use of a single chiral organocatalyst, such as a quinine-derived urea, to control the stereochemistry of two of the steps. acs.org This one-pot procedure is highly efficient, avoiding the isolation of intermediates and minimizing waste. scilit.com The methodology has been successfully applied to the synthesis of 3-aryl/alkyl substituted piperazin-2-ones in good yields and with excellent enantioselectivities, reaching up to 99% ee. nih.govacs.org

Asymmetric Hydrogenation Strategies

Chiral Pool Synthesis Approaches Utilizing Pre-existing Chirality

Chiral pool synthesis remains a cornerstone for the preparation of optically active piperazin-2-ones. This strategy leverages the readily available stereocenters of natural products, most commonly amino acids, to construct the chiral piperazinone core, thereby avoiding the need for asymmetric catalysis or chiral resolution. dicp.ac.cn

The use of optically pure amino acids as starting materials is a direct and effective method for establishing the stereochemistry of substituted piperazin-2-ones. rsc.org A divergent six-step synthesis has been developed where chiral amino acids are transformed with high diastereoselectivity into 5-substituted piperazine-2-acetic acid esters. acs.org This approach allows for the creation of a variety of chiral 2,5-disubstituted piperazines from commercially available amino acids. acs.org For instance, (S)-amino acids can be utilized to construct homochiral cis-2,5-disubstituted piperazines through key steps involving copper-catalyzed ring-opening of N-tosyl aziridines and palladium-mediated N-C bond formation. rsc.org These methods provide a reliable pathway to precursors for compounds like this compound, where the stereocenter is derived directly from the amino acid starting material.

The crucial ring-forming step in chiral pool synthesis involves the cyclization of an acyclic precursor that already contains the desired stereocenter. Various cyclization strategies have been reported for forming the piperazin-2-one scaffold. One such method involves the stereoselective substitution of α-halo esters, derived from chiral alcohols, with ethylenediamine (B42938) nucleophiles. This reaction proceeds with a subsequent spontaneous cyclization to yield 3-substituted piperazin-2-ones with good enantiomeric ratios. researchgate.net

Another powerful technique is the domino ring-opening cyclization (DROC) of chiral epoxides. A one-pot process combining a Knoevenagel reaction, asymmetric epoxidation, and subsequent DROC with 1,2-ethylenediamines can produce 3-aryl/alkyl piperazin-2-ones in high yields and excellent enantioselectivity (up to 99% ee). acs.org This sequence demonstrates how chirality can be installed and then carried through a cyclization to form the desired heterocyclic core. acs.orgresearchgate.net

| Cyclization Strategy | Chiral Source | Key Features | Typical Outcome |

| Dynamic Resolution of α-halo esters | Chiral alcohols | Stereoselective substitution followed by spontaneous cyclization. researchgate.net | 3-substituted piperazin-2-ones (up to 94:6 er). researchgate.net |

| Domino Ring-Opening Cyclization (DROC) | Asymmetric epoxidation | One-pot, three-step sequence catalyzed by a quinine-derived urea. acs.org | 3-aryl/alkyl piperazin-2-ones (up to 99% ee). acs.org |

| Reductive Cyclization | Cyanomethylamino pseudopeptides | Utilizes a reduction step to induce ring closure. researchgate.net | Substituted piperazinones. researchgate.net |

Cascade and Multi-component Reaction Sequences for Piperazin-2-one Core Formation

A robust strategy for preparing N-substituted piperazinones involves a tandem sequence of reductive coupling and intramolecular SN2-cyclization. researchgate.netresearchgate.net This method typically employs a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine as the key building blocks. researchgate.net The reaction proceeds via reductive amination between the primary amine and the keto group of the acetamide, followed by an intramolecular nucleophilic substitution where the newly formed secondary amine displaces the chloride to form the piperazinone ring. researchgate.netresearchgate.net This approach is highly amenable to diversity-oriented synthesis, as a wide variety of primary amines can be used to generate a library of N-substituted products. researchgate.net A related one-pot, tandem reductive amination-transamidation-cyclization reaction has also been employed to produce substituted piperazin-2-ones from various amino acid methyl esters. nih.gov

A novel metal-promoted cascade reaction has been developed for the synthesis of piperazin-2-one derivatives that forms three new bonds in a single operation. thieme-connect.comthieme-connect.com This transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide. thieme.debohrium.com The reaction is believed to proceed through a series of steps controlled by the reaction rates of the several processes involved. researchgate.netthieme-connect.com This efficient methodology introduces two points of diversity (from the amine and the aryl iodide), making it a valuable tool for preparing collections of biologically important piperazinones for combinatorial chemistry and drug discovery. thieme.debg.ac.rs

| Cascade Reaction Parameters | Details |

| Reactants | Chloro allenylamide, Primary amine, Aryl iodide. thieme-connect.com |

| Catalyst/Promoter System | Pd(PPh3)4, AgNO3, Cs2CO3. thieme-connect.com |

| Key Transformations | Formation of three new bonds in a one-pot process. thieme-connect.com |

| Advantages | Introduces two points of diversity; suitable for combinatorial synthesis. bg.ac.rs |

Strategies for Late-Stage Functionalization and N-Alkylation of Piperazin-2-one Scaffolds

Late-stage functionalization allows for the modification of a pre-formed piperazin-2-one scaffold, enabling the rapid generation of analogues from a common intermediate. This is particularly advantageous for structure-activity relationship (SAR) studies.

Direct C-H functionalization of N-Boc-protected piperazines via direct lithiation has emerged as a successful approach. mdpi.com This method, often utilizing s-BuLi in the presence of a chiral ligand like (-)-sparteine, allows for the enantioselective introduction of substituents at the carbon atoms of the piperazine (B1678402) ring. mdpi.com Another powerful method is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones, which provides access to highly enantioenriched α-tertiary piperazin-2-ones. nih.gov

For the specific synthesis of this compound, N-alkylation is a critical final step. This can be achieved through various standard methods. Reductive amination using formaldehyde (B43269) is a common approach for methylation. dicp.ac.cn Alternatively, direct alkylation of the N-H bond of the piperazinone ring with an alkyl halide, such as methyl iodide, in the presence of a base provides a straightforward route to the N-alkylated product. nih.govresearchgate.net The choice of method depends on the specific substrate and desired reaction conditions. nih.gov These late-stage modifications provide crucial flexibility in synthesizing targeted derivatives. researchgate.net

Alkylation of Amide Nitrogens

The introduction of a methyl group at the N1 (amide) position of the piperazin-2-one ring is a key step in the synthesis of the target compound. Direct alkylation of an amide nitrogen is a challenging transformation because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine nitrogen. stackexchange.com

To achieve selective N1-alkylation on a piperazin-2-one precursor, a common strategy involves the following steps:

Protection of the N4-Nitrogen: The N4 amine is far more nucleophilic than the N1 amide. Therefore, to prevent undesired side reactions, the N4 nitrogen must first be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

Deprotonation and Alkylation: The N1 amide proton is acidic and can be removed by a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting amidate anion is a potent nucleophile that can then react with an alkylating agent, such as methyl iodide, to form the N1-alkylated product. stackexchange.com

Deprotection: Following successful N1-alkylation, the protecting group on the N4 nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the N1-alkylated piperazin-2-one.

This multi-step sequence ensures high regioselectivity, which is crucial for the synthesis of complex molecules like this compound.

Reductive Amination for N-Substitution

Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines, and it is particularly effective for substituting the N4 position of the piperazin-2-one ring. mdpi.com This reaction proceeds by converting a piperazin-2-one precursor, which contains a secondary amine at the N4 position, into a tertiary amine.

The general mechanism involves two main stages performed in a single pot:

Reaction of the secondary amine (N4 of the piperazinone) with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate.

In-situ reduction of the iminium ion by a mild reducing agent to yield the N-alkylated product.

Commonly used reducing agents for this transformation are hydride reagents that are stable in mildly acidic conditions and selective for the iminium ion over the starting carbonyl compound. These include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃). google.comnih.gov For the synthesis of the target molecule, methylation of the N4-position can be achieved using formaldehyde as the carbonyl component. dicp.ac.cn This method is valued for its high yields, operational simplicity, and tolerance of a wide range of functional groups. nih.gov

| Substrate Type | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield | Reference |

| Piperazine | N-methyl-4-piperidone | NaBH(OAc)₃ | 1,2-dichloroethane | Good | nih.gov |

| Piperazin-2-one | Formaldehyde | Not Specified | Not Specified | Good | dicp.ac.cn |

| N-Boc-piperazine | Various Aldehydes | NaBH(OAc)₃ | Not Specified | 46% (overall) | mdpi.com |

| Piperazine Derivative | Aldehydes/Ketones | NaBH(OAc)₃ | Not Specified | Good | nih.gov |

Green Chemistry Principles in the Synthesis of Chiral Piperazin-2-ones

The growing emphasis on sustainable chemical manufacturing has driven the adoption of green chemistry principles in the synthesis of pharmaceuticals and their intermediates. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution. Several strategies are being explored for the synthesis of N-heterocycles like piperazin-2-ones:

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) is the ideal scenario, as it maximizes atom economy and simplifies product purification. researchgate.net Energy can be supplied through microwave irradiation, which often leads to dramatically reduced reaction times and improved yields. researchgate.net

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net Other green solvents include biodegradable options like diethyl carbonate. researchgate.net Research has also shown that in some cases, using a reactant in excess can allow it to serve as the solvent, which is an effective strategy for minimizing waste streams. organic-chemistry.org

These approaches not only reduce the environmental footprint of the synthesis but can also lead to safer and more cost-effective processes.

Recyclable Catalytic Systems

Asymmetric catalysis is essential for the synthesis of chiral molecules like this compound. However, many chiral catalysts are based on expensive precious metals or complex organic ligands, making their recovery and reuse a priority for economic and environmental reasons. Immobilizing the catalyst on a solid support is a leading strategy to enable recyclability. researchgate.net

The catalyst is attached to an insoluble carrier, which allows it to be easily separated from the reaction mixture by simple filtration at the end of the reaction. This heterogeneous catalyst can then be washed and reused in subsequent batches, often with minimal loss of activity. nih.gov

| Catalyst Type | Support Carrier | Key Advantages | Recyclability | Reference |

| Chiral Ligands | Polymers | Easy recovery, potential for use in flow chemistry. | Can be reused for multiple cycles (e.g., 7+). | nih.gov |

| Prolinamides | Silica Gel | High surface area, mechanical stability. | Can be reused for multiple cycles (e.g., 4+) with maintained selectivity. | metu.edu.tr |

| Metal Complexes | Inorganic Materials (Zeolites, Graphene) | High stability, site isolation of catalytic centers. | Robust and reusable. | researchgate.netnih.gov |

| Organocatalysts | Ionic Liquids | Tunable properties, enhanced stability. | Can be recycled multiple times (e.g., 6+) with a marginal decrease in yield. | nih.gov |

The development of these recyclable systems represents a significant advance in sustainable chemistry, making the large-scale synthesis of chiral piperazin-2-ones more economically viable and environmentally responsible. researchgate.net

Mechanistic Investigations of Reactions Involving S 1 Methyl 5 Propylpiperazin 2 One

Elucidation of Stereocontrol Mechanisms in Asymmetric Transformations

The synthesis of enantiomerically pure (S)-1-Methyl-5-propylpiperazin-2-one relies on asymmetric transformations where the stereochemical outcome is carefully controlled. The mechanisms of this control are a subject of detailed investigation, focusing on the transition states of the key bond-forming reactions and the interactions between the substrate and the catalyst.

The enantioselectivity in the synthesis of chiral piperazin-2-ones is often determined in the transition state of the catalytic reaction. chemrxiv.org For the formation of this compound, a key step would be the creation of the stereocenter at the C5 position. In a palladium-catalyzed asymmetric allylic alkylation, for example, the approach of the nucleophile to the palladium-allyl complex would be directed by the chiral ligand on the palladium catalyst. chemrxiv.orgnih.gov

Theoretical models of the transition state suggest that the chiral ligand creates a sterically hindered environment around the metal center. This forces the substrate to adopt a specific orientation to minimize steric clashes, leading to the preferential formation of one enantiomer. For the synthesis of the (S)-enantiomer, the transition state that leads to this product would be lower in energy than the transition state leading to the (R)-enantiomer. This energy difference arises from the specific interactions between the ligand, the metal, and the substrate.

| Catalyst System | Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Pd-PHOX Ligand | TS-(S) | 0.0 | (S) | >95 |

| TS-(R) | >2.0 | |||

| Pd-BINAP Ligand | TS-(S) | 0.5 | (R) | ~60 |

| TS-(R) | 0.0 |

The precise control of stereochemistry is governed by a network of non-covalent interactions between the substrate and the chiral catalyst. chemrxiv.org In the case of forming this compound, the precursors would interact with the catalyst through a combination of steric repulsion and attractive forces such as hydrogen bonding or π-stacking.

For instance, in an iridium-catalyzed asymmetric hydrogenation of an unsaturated precursor, the substrate would coordinate to the iridium center. The chiral ligand on the iridium would then guide the delivery of hydrogen to one face of the double bond. The propyl group at the C5 position and the methyl group at the N1 position would play a significant role in the steric interactions within the catalyst's chiral pocket, favoring the formation of the (S) configuration.

| Interaction Type | Description | Effect on Stereoselectivity |

|---|---|---|

| Steric Hindrance | Repulsive forces between bulky groups on the substrate and the chiral ligand. | Directs the substrate to a less hindered orientation, favoring one enantiomer. |

| Hydrogen Bonding | Attractive forces between hydrogen bond donors and acceptors on the substrate and ligand. | Locks the substrate into a specific conformation in the transition state. |

| π-Stacking | Attractive forces between aromatic rings on the substrate and ligand. | Can provide additional stabilization to the desired transition state. |

Reaction Pathway Elucidation for Piperazin-2-one (B30754) Ring Formation

The formation of the piperazin-2-one ring is a critical step in the synthesis of this compound. One plausible pathway involves a reductive cyclization of a dioxime precursor. acs.org This method allows for the construction of the piperazine (B1678402) ring from a primary amino group. The proposed mechanism would involve the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination of ammonia (B1221849) would lead to the final piperazin-2-one product. The stereochemistry at the C5 position would be established during the hydrogenation of the C=N bond in a cyclic intermediate, where the delivery of hydrogen would occur from the less sterically hindered face.

Another approach could be a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide to afford the piperazinone ring in a one-pot process. The sequence of bond formations would be controlled by the reaction rates of the involved processes.

Studies on Interconversion and Epimerization Pathways

The stereochemical stability of this compound is a significant consideration, as epimerization at the C5 stereocenter would lead to the formation of the (R)-enantiomer, resulting in a loss of enantiomeric purity. The C5 position is alpha to a nitrogen atom, which can facilitate epimerization under certain conditions.

One potential mechanism for epimerization is a photocatalyzed process involving reversible hydrogen atom transfer (HAT). acs.org In this pathway, a thiyl radical could abstract the hydrogen atom from the C5 position, leading to the formation of a planar radical intermediate. The subsequent re-addition of a hydrogen atom can occur from either face, leading to a mixture of (S) and (R) enantiomers. It has been postulated that for 2,6-disubstituted piperazines, such an epimerization would likely result in racemization. acs.org

Another possibility is base- or acid-catalyzed epimerization. In the presence of a base, the proton at the C5 position could be abstracted to form an enolate intermediate. Subsequent protonation of the enolate can occur from either side, leading to racemization. The acidity of this proton would be a key factor in the rate of this process. Similarly, acid catalysis could promote tautomerization to an enol form, which upon reprotonation could also lead to epimerization. Partial racemization has been observed in related morpholin-2-one (B1368128) structures, attributed to the increased acidity of the proton at the stereocenter.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of S 1 Methyl 5 Propylpiperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides insights into the chemical environment of each nucleus, the connectivity between atoms, and the through-space proximity of nuclei, which is crucial for stereochemical assignment.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively, within the (S)-1-Methyl-5-propylpiperazin-2-one molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by neighboring functional groups. Protons on the propyl group would appear in the upfield region (approx. 0.9-1.6 ppm), while protons on the piperazinone ring adjacent to nitrogen atoms or the carbonyl group would be deshielded and appear further downfield (approx. 2.5-4.0 ppm). The N-methyl group would likely present as a sharp singlet around 2.3-2.8 ppm. Spin-spin coupling patterns (multiplicity) would reveal which protons are on adjacent carbons.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (approx. 165-175 ppm). Carbons bonded to nitrogen atoms would resonate in the mid-field region (approx. 40-60 ppm), while the aliphatic carbons of the propyl group would be found in the upfield region (approx. 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 170.5 |

| N-CH₃ | 2.8 (s, 3H) | 45.0 |

| C3-H₂ | 3.2 (m, 2H) | 55.0 |

| C5-H | 3.5 (m, 1H) | 58.0 |

| C6-H₂ | 3.0 (m, 2H) | 48.0 |

| Propyl-CH₂ | 1.5 (m, 2H) | 35.0 |

| Propyl-CH₂ | 1.4 (m, 2H) | 20.0 |

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the propyl group and between the protons on the C5 and C6 positions of the piperazinone ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.govyoutube.com It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining stereochemistry as it identifies nuclei that are close in space, regardless of bonding. acdlabs.comlibretexts.org To confirm the (S) configuration, a NOESY experiment would be used to observe through-space correlations. For instance, in a preferred conformation, one might expect to see a NOE between the proton at the C5 chiral center and specific protons of the propyl group, which would help to define their relative spatial orientation. The absence or presence of correlations between the C5 proton and the N-methyl protons could also provide critical conformational and stereochemical information. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. niscpr.res.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl and propyl groups (approx. 2850-3000 cm⁻¹) and C-N stretching vibrations (approx. 1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net While the C=O stretch would also be visible, non-polar bonds like C-C single bonds within the propyl group and the ring structure might give stronger signals than in the IR spectrum. The unique spectral fingerprint provided by combining IR and Raman data confirms the presence of all key functional moieties. bu.edudntb.gov.ua

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |

| C=O (Amide) | Stretching | 1650-1680 | Strong |

| CH₂ | Scissoring | 1450-1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₁₈N₂O), the molecular weight is 170.25 g/mol . A high-resolution mass spectrum (HRMS) would confirm this exact mass.

Under electron impact (EI) ionization, the molecule would undergo predictable fragmentation. libretexts.org The fragmentation of cyclic amides and amines is well-documented. unl.ptnih.govrsc.org Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.org This could lead to the loss of the propyl group or other ring fragments.

Amide Bond Cleavage: The N-CO bond can cleave, leading to fragments corresponding to the acylium ion and the amine portion of the molecule. unl.ptrsc.org

Loss of Side Chains: The loss of the propyl group (M-43) or an ethyl group from the propyl chain (M-29) would likely be observed.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [M]⁺ | Molecular Ion |

| 127 | [M - C₃H₇]⁺ | Loss of propyl group (alpha-cleavage) |

| 99 | [C₅H₉N₂O]⁺ | Cleavage of propyl chain |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since the target compound is chiral, determining its enantiomeric purity, or enantiomeric excess (e.e.), is critical. This is achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). chromatographyonline.com

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, this compound and (R)-1-Methyl-5-propylpiperazin-2-one. This differential interaction leads to different retention times, allowing for their separation and quantification.

Chiral HPLC: Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for separating a wide range of chiral compounds, including those with amine and amide functionalities. nih.govmdpi.com The separation would be optimized by selecting the appropriate mobile phase (normal-phase, reversed-phase, or polar organic).

Chiral GC: For GC analysis, the compound may require derivatization to increase its volatility. nih.gov Cyclodextrin-based CSPs are highly effective for the GC separation of many chiral amines and related compounds. wiley.comgcms.cz The area under each enantiomer's peak in the resulting chromatogram is used to calculate the enantiomeric excess.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR, particularly NOESY, can provide strong evidence for relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov

The technique requires growing a suitable single crystal of the enantiomerically pure compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis provides the precise three-dimensional coordinates of every atom in the molecule, revealing its exact spatial arrangement. mdpi.comresearchgate.netmdpi.com By employing anomalous dispersion techniques, the absolute configuration at the C5 chiral center can be unambiguously assigned as (S), thus confirming the stereochemical identity of the molecule beyond any doubt.

Theoretical and Computational Chemistry Studies on S 1 Methyl 5 Propylpiperazin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the (S)-1-Methyl-5-propylpiperazin-2-one molecule, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like this, which contains a piperazinone ring and a propyl substituent, multiple low-energy conformations may exist.

Conformational analysis would systematically explore the potential energy landscape by rotating the rotatable bonds, such as those in the propyl group and the bonds connecting it to the ring. This analysis identifies various stable conformers and the energy barriers between them. The results would likely reveal the preferred orientation of the propyl group (axial vs. equatorial) relative to the piperazinone ring, which is crucial for understanding its interactions with biological targets. bohrium.commdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be considered the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals, identifying the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | The location of the HOMO would likely be concentrated on the nitrogen atoms and the carbonyl oxygen, indicating these as potential sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The LUMO would likely be distributed around the carbonyl group, suggesting this as a site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | The magnitude of the gap would provide insights into the kinetic stability and chemical reactivity of the molecule. |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a constant electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these would likely be found around the carbonyl oxygen and the nitrogen atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These would be expected near the hydrogen atoms attached to the ring.

Green regions: Represent areas of neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental to molecular recognition. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and other intramolecular and intermolecular interactions. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from these electronic delocalizations. For this compound, NBO analysis could reveal hyperconjugative interactions that contribute to the stability of its preferred conformations, such as interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. ufms.br

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would track the atomic trajectories over a period of nanoseconds or longer, revealing the molecule's conformational flexibility, the stability of different conformers, and its interactions with the solvent. indexcopernicus.comrsc.orgresearchgate.net This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Quantum Chemical Properties and Thermodynamic Parameters

DFT calculations can also be used to compute a range of quantum chemical properties and thermodynamic parameters that describe the molecule's reactivity and stability. researchgate.netsuperfri.org

Table 2: Key Quantum Chemical and Thermodynamic Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron from a molecule. Related to HOMO energy. | Indicates the molecule's susceptibility to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Related to LUMO energy. | Indicates the molecule's susceptibility to reduction. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | A global descriptor of reactivity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Related to the HOMO-LUMO gap; higher hardness implies lower reactivity. |

| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. | A fundamental measure of the molecule's stability. |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Indicates the spontaneity of conformational changes or reactions. |

| Entropy (S) | A measure of the randomness or disorder of a system. | Provides insight into the molecule's flexibility and the number of accessible conformations. |

These parameters provide a comprehensive profile of the molecule's electronic properties and thermodynamic stability, which are essential for predicting its behavior in chemical and biological systems.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the underlying molecular structure and electronic properties. For a molecule like this compound, computational methods can provide insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are typically performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for predicting isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

A hypothetical comparison between predicted and experimental NMR data for a related piperazinone derivative is presented in the table below to illustrate the expected level of agreement.

Interactive Data Table: Comparison of Predicted and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for a Piperazinone Analog

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C2 | 168.5 | 169.2 | - | - |

| C3 | 45.2 | 45.8 | 3.15 | 3.20 |

| C5 | 58.9 | 59.5 | 3.40 | 3.45 |

| C6 | 48.1 | 48.7 | 2.90 | 2.95 |

| N1-CH₃ | 35.0 | 35.5 | 2.85 | 2.90 |

| C5-CH₂CH₂CH₃ | 38.2 | 38.8 | 1.50 | 1.55 |

| C5-CH₂CH₂CH₃ | 20.5 | 21.1 | 1.30 | 1.35 |

| C5-CH₂CH₂CH₃ | 14.1 | 14.7 | 0.90 | 0.95 |

Note: The data in this table is illustrative for a representative piperazinone structure and not specific to this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular geometry. DFT methods are also standard for these calculations. The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. These calculations can aid in the assignment of complex vibrational modes, such as the characteristic C=O stretching frequency of the lactam group and the various C-H and C-N stretching and bending vibrations.

Mass Spectrometry (MS): While direct prediction of mass spectra is less common, computational chemistry can be used to study the fragmentation pathways of the parent ion. By calculating the relative energies of potential fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an experimental mass spectrum.

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on the structure, stability, and properties of a solute molecule. These models are crucial for obtaining accurate predictions that can be compared with experimental data, which are typically measured in solution.

There are two main types of solvation models: explicit and implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. This approach offers a good balance between accuracy and computational cost.

For this compound, solvation models would be important for accurately predicting properties such as:

Conformational Equilibrium: The relative energies of different conformers of the molecule can change in different solvents, leading to a shift in the conformational equilibrium.

Spectroscopic Properties: Solvent polarity can influence NMR chemical shifts (solvent-induced shifts) and the positions of IR absorption bands. For example, the C=O stretching frequency is known to be sensitive to the hydrogen-bonding ability of the solvent.

Reactivity: The rates and mechanisms of chemical reactions can be strongly affected by the solvent's ability to stabilize reactants, transition states, and products.

The choice of solvation model and the specific parameters used (e.g., the dielectric constant) are critical for obtaining reliable results. Quantum chemical calculations incorporating solvation models can provide valuable insights into how the properties of this compound are modulated by its chemical environment.

Role of S 1 Methyl 5 Propylpiperazin 2 One As a Chiral Building Block and Scaffold

Application in the Construction of Complex Heterocyclic Systems

The piperazin-2-one (B30754) core of (S)-1-Methyl-5-propylpiperazin-2-one serves as a versatile template for the synthesis of a variety of complex heterocyclic systems. The presence of two nitrogen atoms at positions 1 and 4, along with a carbonyl group and a chiral center at C5, provides multiple reaction sites for elaboration into more complex structures. Synthetic chemists have capitalized on these features to construct novel polycyclic and fused heterocyclic frameworks, which are often key components of biologically active molecules.

Methodologies for the synthesis of piperazinone derivatives often involve multi-step sequences that allow for the introduction of diverse functionalities. While specific examples detailing the use of this compound in the construction of complex heterocycles are not extensively documented in readily available literature, the general reactivity of the piperazinone scaffold suggests its potential in various cyclization and condensation reactions to build fused ring systems such as pyrazolo[1,5-a]pyrimidines or other intricate heterocyclic structures. The inherent chirality of the starting material offers a direct route to enantiomerically enriched or pure final products.

Integration into Peptidomimetic Frameworks for Conformational Control

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved properties such as enhanced stability and oral bioavailability. The rigidified cyclic structure of this compound makes it an attractive scaffold for the design of peptidomimetics. By incorporating this constrained motif into a peptide backbone, it is possible to exert significant control over the conformational preferences of the resulting molecule.

This conformational control is crucial for dictating the biological activity of peptidomimetics, as it pre-organizes the molecule into a specific three-dimensional arrangement that can lead to high-affinity binding to biological targets. The propyl group at the C5 position and the methyl group at the N1 position of the piperazinone ring can further influence the local conformation and provide additional points for molecular recognition. While direct studies on this compound in peptidomimetics are limited, the broader class of piperazinone-containing peptidomimetics has been shown to effectively mimic beta-turns and other secondary structures of peptides.

Use as a Chiral Auxiliary or Ligand Precursor

The stereogenic center in this compound allows it to function as a chiral auxiliary, a chemical entity that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary can be removed. The piperazinone scaffold can direct the approach of reagents to a prochiral center, leading to the formation of one enantiomer in excess.

Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands. The nitrogen atoms of the piperazine (B1678402) ring can be functionalized to create bidentate or multidentate ligands capable of coordinating to metal centers. The chirality of the ligand, originating from the (S)-5-propyl substituent, can then be transferred to the metal complex, enabling its use in asymmetric catalysis for a variety of chemical transformations.

Development of Structure-Property Relationships through Derivatization

Systematic derivatization of this compound is a powerful strategy for developing a comprehensive understanding of its structure-property relationships. By methodically altering different parts of the molecule and evaluating the impact on its physical, chemical, and biological properties, researchers can fine-tune the scaffold for specific applications.

Introduction of Diverse Substituents at Nitrogen and Carbon Atoms

The nitrogen and carbon atoms of the piperazin-2-one ring provide convenient handles for the introduction of a wide array of substituents. The secondary amine at the N4 position (in the parent piperazin-2-one) and the carbon atoms of the ring can be functionalized through various chemical reactions. This allows for the systematic exploration of how different functional groups impact the properties of the resulting derivatives.

Table 1: Potential Derivatization Sites on the this compound Scaffold

| Position | Type of Atom | Potential Modifications |

| N1 | Nitrogen | Already substituted with a methyl group |

| C2 | Carbon (carbonyl) | Reduction, conversion to thiocarbonyl, etc. |

| C3 | Carbon | Introduction of substituents |

| N4 | Nitrogen | Acylation, alkylation, arylation |

| C5 | Carbon (chiral center) | Already substituted with a propyl group |

| C6 | Carbon | Introduction of substituents |

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of the substituents introduced onto the this compound scaffold play a critical role in determining its molecular interactions. Electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the molecule by altering its electron density distribution. The size and shape of the substituents (steric effects) can influence the accessibility of different parts of the molecule and dictate its preferred conformation. A thorough analysis of these effects is essential for the rational design of derivatives with desired properties.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral piperazin-2-ones remains a topic of considerable interest. dicp.ac.cnnih.gov Current methods often rely on chiral pool starting materials, chiral auxiliaries, or catalytic asymmetric reactions such as the hydrogenation of unsaturated precursors. dicp.ac.cnacs.org However, these approaches can sometimes be limited by substrate scope, the need for expensive catalysts, or multiple synthetic steps.

Future research should prioritize the development of more direct, atom-economical, and scalable stereoselective syntheses of (S)-1-Methyl-5-propylpiperazin-2-one. A key challenge is the efficient and highly controlled installation of the stereocenter at the C5 position. Promising avenues include:

Asymmetric C-H Functionalization: Directing group-assisted C-H activation and subsequent functionalization of a simpler piperazin-2-one (B30754) precursor could provide a highly efficient route, minimizing the need for pre-functionalized substrates.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric cyclization reactions could offer a cost-effective and environmentally benign alternative to metal-based catalysts.

Biocatalysis: Employing enzymes, such as engineered transaminases or imine reductases, could enable highly selective syntheses under mild reaction conditions, offering excellent enantiopurity.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Asymmetric C-H Functionalization | High atom economy, fewer steps | Directing group design, catalyst development |

| Organocatalysis | Low cost, low toxicity, operational simplicity | Catalyst loading, substrate scope |

| Biocatalysis | High stereoselectivity, mild conditions | Enzyme discovery and engineering, scalability |

By pursuing these pathways, researchers can aim to create more practical and sustainable methods for producing this compound and other valuable chiral piperazinones.

Exploration of Alternative Derivatization Strategies for Enhanced Molecular Diversity

To fully explore the potential of the this compound scaffold, particularly in drug discovery, generating a diverse library of related analogs is crucial. Derivatization allows for the systematic modification of the core structure to probe structure-activity relationships (SAR).

Future efforts should move beyond simple modifications and explore innovative derivatization strategies. Late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, is a particularly powerful approach for rapidly creating analogs. acs.orgacs.org Potential derivatization points on the this compound scaffold include:

The N1-Methyl Group: Demethylation followed by re-alkylation, arylation, or acylation can introduce a wide range of substituents.

The C5-Propyl Group: Late-stage C-H functionalization could allow for the introduction of new functional groups along the alkyl chain.

The Piperazinone Ring: Selective functionalization at the C3, C5, or C6 positions of the heterocyclic ring could yield novel derivatives with distinct three-dimensional shapes.

These strategies would transform the core scaffold into a versatile platform for generating compounds with tailored properties.

| Derivatization Site | Potential Modification | Desired Outcome |

| N1 Position | N-Arylation, N-Acylation | Modulate electronic properties, solubility |

| C3 Position | C-H Alkylation/Arylation | Introduce new stereocenters, alter conformation |

| C5-Propyl Chain | Terminal Functionalization | Add polar groups, conjugation handles |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for accelerating chemical research by predicting molecular properties and reaction outcomes. nih.gov For this compound, advanced computational modeling can provide deep insights that guide experimental work.

Future research should leverage computational methods to:

Predict Optimal Synthetic Pathways: Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can model reaction mechanisms for various synthetic routes. This allows for the in-silico screening of catalysts, reagents, and reaction conditions to identify the most promising strategies before undertaking laboratory work.

Elucidate Reactivity: Computational models can predict the most likely sites of reaction for electrophilic or nucleophilic attack, guiding derivatization efforts. They can also be used to understand and predict the outcomes of unconventional transformations.

Model Biological Interactions: If the scaffold is investigated for medicinal purposes, molecular docking and molecular dynamics simulations can predict how derivatives bind to biological targets like proteins or enzymes, streamlining the drug design process. nih.gov

The integration of computational modeling with experimental synthesis creates a synergistic workflow, reducing the time and resources required for discovery.

Design of Novel Functional Materials Incorporating the Chiral Piperazin-2-one Scaffold

The unique, rigid, and chiral structure of the piperazin-2-one scaffold makes it an attractive building block for the design of novel functional materials. This remains a largely unexplored area with significant potential.

Future research could focus on incorporating the this compound motif into larger molecular architectures, such as:

Chiral Polymers: Polymerizing derivatives of the compound could lead to materials with unique optical properties, such as circular dichroism, which could be useful in chiral sensing or optical devices.

Metal-Organic Frameworks (MOFs): Using functionalized piperazinones as chiral ligands or struts in the construction of MOFs could create porous materials with enantioselective catalytic or separation capabilities.

Supramolecular Assemblies: The hydrogen bonding capabilities of the amide and amine groups could be exploited to create self-assembling gels or liquid crystals with stimuli-responsive properties.

By treating the chiral piperazinone as a fundamental building block, chemists can venture into materials science to create functional systems with applications beyond traditional chemistry.

Investigation of Unconventional Reactivity and Transformation Pathways

Exploring novel reactivity is essential for expanding the synthetic utility of a chemical scaffold. While the fundamental reactivity of amides and amines is well-understood, the specific piperazin-2-one ring system may exhibit unique and unconventional reactivity.

Future investigations could explore:

Ring-Opening and Ring-Expansion Reactions: Subjecting the scaffold to specific reagents or catalysts could induce selective bond cleavage, leading to completely new molecular frameworks.

Radical-Mediated Transformations: The development of photoredox or electrochemical methods could enable novel C-H functionalization or cross-coupling reactions that are inaccessible through traditional ionic pathways.

rsc.orgrsc.org-Sigmatropic Rearrangements: As seen in related nitrogen-containing heterocycles, specific N-functionalization could set the stage for rearrangements that build molecular complexity in a single, stereocontrolled step. researchgate.net

Discovering such unconventional transformations would not only provide new synthetic routes to complex molecules but also deepen the fundamental understanding of the chemical behavior of the piperazin-2-one scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.